![molecular formula C18H22N2O2 B1385137 N-(4-Aminophenyl)-2-(isopentyloxy)benzamide CAS No. 1020057-38-8](/img/structure/B1385137.png)
N-(4-Aminophenyl)-2-(isopentyloxy)benzamide
Overview
Description
N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, commonly referred to as 4-APB, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of benzamide and has a molecular structure that is similar to that of amphetamine. 4-APB is a potent agonist of the 5-HT2A serotonin receptor and has been studied for its potential role in the treatment of a variety of disorders, including depression, anxiety, and schizophrenia.
Scientific Research Applications
Cancer Therapy and Histone Deacetylase Inhibition
N-(4-Aminophenyl)-2-(isopentyloxy)benzamide and its analogs have been explored for their potential in cancer therapy, primarily as histone deacetylase (HDAC) inhibitors. These compounds, such as MGCD0103 and others, selectively inhibit HDACs, which play a crucial role in the regulation of gene expression and cancer cell proliferation. Studies demonstrate their efficacy in blocking cancer cell growth, inducing apoptosis, and causing cell-cycle arrest (Zhou et al., 2008) (Fréchette et al., 2008).
Antimicrobial Applications
Benzamide derivatives, including those similar to N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, have shown promising antimicrobial properties. A study highlighted the synthesis of these derivatives and their effectiveness against various microorganisms like Staphylococcus aureus and Escherichia coli, with some demonstrating significant antibacterial activity (Ertan et al., 2007).
Antioxidant Properties
Research on amino-substituted benzamide derivatives, closely related to N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, has shown potential antioxidant activity. These compounds can act as powerful antioxidants by scavenging free radicals, with studies investigating their electrochemical oxidation mechanisms to understand this activity (Jovanović et al., 2020).
Anticonvulsant Activity
Certain benzamide analogs, such as 4-Amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated for their anticonvulsant properties. These compounds, similar in structure to N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, were found to be effective in several anticonvulsant models, indicating their potential in this therapeutic area (Lambert et al., 1995).
Enzyme Inhibition for Medicinal Chemistry
Derivatives of benzamides, akin to N-(4-Aminophenyl)-2-(isopentyloxy)benzamide, have shown promise in inhibiting various enzymes, including alkaline phosphatase and ecto-5′-nucleotidases. These properties are significant for medicinal chemistry applications, as they present potential for targeting specific protein interactions (Saeed et al., 2015).
properties
IUPAC Name |
N-(4-aminophenyl)-2-(3-methylbutoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)11-12-22-17-6-4-3-5-16(17)18(21)20-15-9-7-14(19)8-10-15/h3-10,13H,11-12,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMGXBCDHLCOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(isopentyloxy)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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